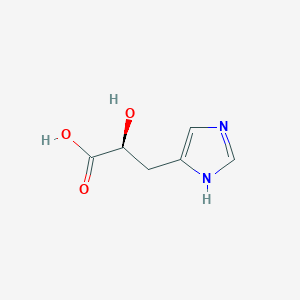

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3,5,9H,1H2,(H,7,8)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZFBYCNAVEFLC-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331470 | |

| Record name | (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14403-45-3 | |

| Record name | (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-(4-Imidazolyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, a chiral molecule of interest in various research and development applications. The guide provides a comparative overview of both chemical and enzymatic routes, complete with detailed experimental protocols, quantitative data, and workflow visualizations to support laboratory-scale synthesis.

Introduction

This compound, also known as (S)-imidazolelactic acid, is a hydroxy acid structurally related to the essential amino acid L-histidine. Its stereospecific nature makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. This document outlines two principal methods for its stereoselective synthesis: a chemical pathway involving the diazotization of L-histidine and a biocatalytic two-step enzymatic cascade.

Chemical Synthesis Pathway: Diazotization of L-Histidine

The conversion of an α-amino acid to an α-hydroxy acid with retention of stereochemistry is a well-established transformation achievable through diazotization. This method utilizes sodium nitrite in an acidic medium to convert the primary amine of L-histidine into a diazonium salt, which subsequently hydrolyzes to the corresponding hydroxyl group.

Logical Workflow of Chemical Synthesis

Caption: Chemical synthesis of this compound from L-histidine via diazotization.

Experimental Protocol: Diazotization of L-Histidine

Materials:

-

L-Histidine (1 equivalent)

-

Sulfuric acid (2.5 M)

-

Sodium nitrite (NaNO₂) (6 equivalents)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Cation-exchange resin (e.g., Dowex 50W-X8)

-

Anion-exchange resin (e.g., Dowex 1-X8)

-

Ammonia solution (for elution)

Procedure:

-

Dissolution: A suspension of L-histidine (1 eq) is prepared in 2.5 M sulfuric acid. The mixture is stirred until complete dissolution.

-

Diazotization Reaction: The solution is cooled to 0-5 °C in an ice-water bath. A solution of sodium nitrite (6 eq) in deionized water is added dropwise over a period of 2 hours, maintaining the temperature below 5 °C. The reaction mixture is then stirred at this temperature for an additional hour.

-

Work-up and Extraction: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by ion-exchange chromatography.[1] The crude material is dissolved in water and applied to a column of cation-exchange resin (H+ form). After washing with water, the product is eluted with a dilute ammonia solution. The eluate is then passed through an anion-exchange resin (formate form) and eluted with formic acid to yield the pure this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | L-Histidine |

| Key Reagents | Sodium nitrite, Sulfuric acid |

| Reported Yield | 40-60% (typical for this type of reaction) |

| Enantiomeric Excess | >98% (retention of stereochemistry) |

Enzymatic Synthesis Pathway

A biocatalytic route offers a green alternative to chemical synthesis, typically proceeding under mild reaction conditions with high stereoselectivity. A two-step enzymatic cascade can be employed, starting from L-histidine. The first step involves the oxidative deamination of L-histidine to its corresponding α-keto acid, 3-(1H-imidazol-4-yl)pyruvic acid, catalyzed by an L-amino acid oxidase. The second step is the stereospecific reduction of the α-keto acid to the (S)-α-hydroxy acid by an (S)-specific lactate dehydrogenase, which requires a nicotinamide cofactor (NADH) that is recycled in situ.

Logical Workflow of Enzymatic Synthesis

Caption: Two-step enzymatic synthesis of this compound from L-histidine.

Experimental Protocol: Two-Step Enzymatic Synthesis

Materials:

-

L-Histidine

-

L-Amino Acid Oxidase (L-AAO) from a suitable source (e.g., Crotalus adamanteus venom)

-

(S)-Lactate Dehydrogenase (LDH) from a suitable source (e.g., rabbit muscle)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Formate dehydrogenase (FDH) for cofactor regeneration

-

Sodium formate

-

Catalase (to decompose hydrogen peroxide byproduct from the L-AAO reaction)

-

Phosphate buffer (pH 7.5)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, a solution of L-histidine is prepared in phosphate buffer (pH 7.5).

-

Enzyme Addition: L-Amino acid oxidase, lactate dehydrogenase, catalase, NAD⁺, formate dehydrogenase, and sodium formate are added to the reaction mixture.

-

Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation. The progress of the reaction is monitored by HPLC.

-

Work-up: Once the reaction is complete, the enzymes are removed by ultrafiltration.

-

Purification: The resulting solution containing the product can be purified by ion-exchange chromatography as described in the chemical synthesis protocol.

Quantitative Data

| Parameter | Value |

| Starting Material | L-Histidine |

| Key Biocatalysts | L-Amino Acid Oxidase, (S)-Lactate Dehydrogenase |

| Reported Yield | High (often >90% conversion) |

| Enantiomeric Excess | >99% (due to the high stereospecificity of the dehydrogenase) |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Spectroscopic Data

-

¹H NMR (D₂O): Predicted chemical shifts can be found in databases such as the Human Metabolome Database (HMDB).[2] Experimental values would be obtained for the purified product.

-

¹³C NMR (D₂O): Predicted chemical shifts are also available in the HMDB.[2] Experimental data should be acquired for structural confirmation.

Conclusion

Both the chemical and enzymatic pathways provide viable routes for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including scale, cost, and desired purity. The chemical method via diazotization is a well-established and cost-effective approach, while the enzymatic method offers higher yields and enantiopurity under milder, more environmentally friendly conditions. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis and purification of this valuable chiral building block for a range of scientific applications.

References

An In-depth Technical Guide to L-β-Imidazolelactic Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: L-β-imidazolelactic acid, a metabolite of the essential amino acid L-histidine, is a molecule of growing interest in biochemical and pharmaceutical research. Its presence in biological fluids is linked to various metabolic states, including the genetic disorder histidinemia, and it is implicated in processes ranging from oxidative stress to potential signaling events. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of L-β-imidazolelactic acid, with a focus on experimental data and methodologies relevant to researchers in drug development and life sciences.

Chemical and Physical Properties

L-β-imidazolelactic acid is a chiral α-hydroxy acid containing an imidazole ring. Its structure plays a key role in its chemical reactivity and biological function.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₃ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| CAS Number | 14403-45-3 | [1] |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 195-198 °C | N/A |

| Boiling Point (Predicted) | 507.7 ± 35.0 °C | N/A |

| Density (Predicted) | 1.518 ± 0.06 g/cm³ | N/A |

| Water Solubility (Predicted) | 11 g/L | [2] |

| pKa (Predicted) | 3.48 ± 0.11 (acidic), 6.77 (basic) | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the lactic acid moiety. The chemical shifts will be influenced by the solvent and pH. Characteristic shifts for imidazole protons typically appear between 6.5 and 8.0 ppm. The protons on the chiral center and the adjacent methylene group of the lactic acid chain would exhibit complex splitting patterns.

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm). The carbons of the imidazole ring would resonate in the aromatic region (around 115-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of L-β-imidazolelactic acid would display characteristic absorption bands for its functional groups. A broad band in the region of 3500-3200 cm⁻¹ would correspond to the O-H stretching of the carboxylic acid and the alcohol. The C=O stretching of the carboxylic acid would be observed around 1700-1730 cm⁻¹. N-H stretching from the imidazole ring would also be present in the 3200-3500 cm⁻¹ region. C-N and C=C stretching vibrations from the imidazole ring would appear in the fingerprint region.[3]

Mass Spectrometry (MS)

Mass spectrometry data for imidazolelactic acid is available in some databases, though detailed experimental fragmentation patterns are scarce. Electron ionization (EI) or electrospray ionization (ESI) would likely be used. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 156 or 157, respectively. Fragmentation would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the side chain from the imidazole ring.[4]

Experimental Protocols

Detailed, validated experimental protocols for L-β-imidazolelactic acid are not widely published. However, based on the chemistry of related compounds, the following general methodologies can be adapted.

Synthesis

Enzymatic Conversion of L-Histidine: A potential route for the stereoselective synthesis of L-β-imidazolelactic acid involves the enzymatic conversion of L-histidine. This would likely involve a transaminase to convert L-histidine to imidazolepyruvic acid, followed by a reductase to yield L-β-imidazolelactic acid.

Representative Protocol:

-

Reaction Mixture: Prepare a buffered solution (e.g., phosphate buffer, pH 7.0-8.0) containing L-histidine, a suitable amino group acceptor (e.g., α-ketoglutarate), pyridoxal phosphate (PLP) as a cofactor, a transaminase enzyme, a reductase enzyme, and a reducing equivalent source (e.g., NADH).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 30-37 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the enzymes.

-

Purification: Centrifuge the mixture to remove the precipitated protein and purify the supernatant containing L-β-imidazolelactic acid.

Purification

Recrystallization: For purification of the solid compound, recrystallization is a common technique.

Representative Protocol:

-

Solvent Selection: Identify a suitable solvent system where L-β-imidazolelactic acid has high solubility at elevated temperatures and low solubility at room or lower temperatures. A mixture of a polar solvent (like water or ethanol) and a less polar solvent might be effective.

-

Dissolution: Dissolve the crude L-β-imidazolelactic acid in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

Column Chromatography: For purification from a reaction mixture, column chromatography can be employed.

Representative Protocol:

-

Stationary Phase: Use a suitable stationary phase, such as silica gel or a reverse-phase material (e.g., C18).

-

Mobile Phase: Select an appropriate solvent system. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) would be used. For reverse-phase, a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Elution: Apply the crude sample to the column and elute with the mobile phase, collecting fractions.

-

Analysis: Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of L-β-imidazolelactic acid. A chiral column is necessary to separate its enantiomers.[9][10][11]

Representative Protocol:

-

Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak®).

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized for the specific column and compound. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[10]

-

Flow Rate: Typically around 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the imidazole ring absorbs (around 210-230 nm).

-

Quantification: Generate a standard curve using known concentrations of pure L-β-imidazolelactic acid to quantify the amount in unknown samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.

Representative Protocol:

-

LC System: A reverse-phase HPLC system with a C18 column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI) mode.

-

Detection: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for quantification. For L-β-imidazolelactic acid, the transition from the protonated molecule [M+H]⁺ to a characteristic fragment ion would be used.[6][11]

Biological Role and Signaling Pathways

L-β-imidazolelactic acid is primarily known as a metabolite in the catabolism of L-histidine. Its accumulation is a key biomarker for the metabolic disorder histidinemia.[12]

Histidine Catabolism Pathway

In the primary pathway of histidine degradation, L-histidine is converted to urocanic acid by the enzyme histidase. Urocanic acid is then further metabolized. However, an alternative pathway involves the transamination of L-histidine to imidazolepyruvic acid, which is then reduced to L-β-imidazolelactic acid. In histidinemia, a deficiency in histidase leads to the shunting of L-histidine into this alternative pathway, resulting in elevated levels of L-β-imidazolelactic acid in the blood and urine.[12][13][14][15][16]

Oxidative Stress Modulation

Studies have shown that L-β-imidazolelactic acid can exhibit both pro-oxidant and antioxidant effects depending on its concentration. At low concentrations, it may enhance the production of reactive oxygen species, while at higher concentrations, it can act as an antioxidant.[13] This dual role suggests a complex involvement in cellular redox homeostasis.

Potential Signaling Roles

While direct evidence is limited, the accumulation of L-β-imidazolelactic acid in histidinemia and its structural similarity to other signaling molecules suggest potential roles in modulating cellular signaling pathways. Given that other histidine metabolites can influence pathways like MAP kinase and STAT3, it is plausible that L-β-imidazolelactic acid may also have currently uncharacterized effects on these or other signaling cascades.[2][17][18][19][20] Further research is needed to elucidate these potential roles.

Experimental Workflow Overview

The following diagram outlines a general workflow for the synthesis, purification, and analysis of L-β-imidazolelactic acid.

Conclusion

L-β-imidazolelactic acid is a significant metabolite with established relevance in histidine metabolism and potential roles in other biological processes. This guide provides a foundational understanding of its properties and the experimental approaches for its study. Further research, particularly in obtaining detailed experimental spectroscopic data and elucidating its specific signaling functions, will be crucial for fully understanding its role in health and disease and for exploring its potential as a therapeutic target or biomarker.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Showing Compound Imidazolelactic acid (FDB022962) - FooDB [foodb.ca]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. mt.com [mt.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Histidine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 16. Reactome | Histidine catabolism [reactome.org]

- 17. Novel imidazopyridine suppresses STAT3 activation by targeting SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. STAT3 as a mediator of oncogenic cellular metabolism: Pathogenic and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, also known as L-β-Imidazolelactic acid, is a derivative of the amino acid L-histidine. Its structure, featuring a chiral hydroxyl group and an imidazole moiety, makes it a subject of interest in medicinal chemistry and drug development. The imidazole ring is a key component in many biologically active compounds, and its presence in this molecule suggests potential interactions with various biological targets. This guide provides a comprehensive overview of the known properties, potential biological activities, and methodologies for the investigation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 14403-45-3 | [1][2][3] |

| Molecular Formula | C6H8N2O3 | [1][2][3] |

| Molecular Weight | 156.14 g/mol | [1][2][3] |

| IUPAC Name | (2S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid | [2] |

| Synonyms | L-β-Imidazolelactic acid, (S)-3-(imidazol-4-yl)lactic acid | [2] |

| Appearance | Brown Solid | [2] |

| Purity | Typically ≥95% | [4] |

Biological Activity and Potential Mechanisms of Action

While detailed, peer-reviewed studies on the specific biological activities of this compound are limited, preliminary information suggests potential applications in oncology and neurobiology.

Anti-Cancer Activity

Some sources indicate that L-β-Imidazolelactic acid may possess anti-cancer properties. It has been suggested to inhibit the growth of mutant cancer cell strains that are resistant to standard chemotherapeutic agents.[1][2] Furthermore, it is reported to induce lysis in cultured human leukemic cells.[1][2] The proposed anti-cancer effects could be attributed to the imidazole moiety, which is a common feature in many anti-cancer drugs. The potential mechanisms of action for imidazole-containing compounds in cancer therapy are diverse and may include:

-

Enzyme Inhibition: Imidazole derivatives have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) and protein kinases.[5]

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells. A generalized pathway for apoptosis is depicted below.

-

Disruption of Cell Proliferation: It is suggested that this compound can block biochemical pathways that are essential for cell proliferation.[1][2]

Inhibition of Acetylcholine Metabolism

L-β-Imidazolelactic acid is also reported to be an inhibitor of acetylcholine metabolism.[1][2] Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in acetylcholine levels in the synaptic cleft, which can have various physiological effects. This property suggests potential applications in neurological disorders where cholinergic signaling is impaired.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in peer-reviewed literature, a general methodology for assessing its cytotoxic effects on a cancer cell line is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to determine the concentration at which the compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, MCF-7, or a leukemic cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Maintain the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

-

Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Prepare serial dilutions of the compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent) and a blank (medium only).

-

Incubate the plates for 24, 48, or 72 hours.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Synthesis

Conclusion

This compound is a compound with potential biological activities, particularly in the areas of oncology and neuroscience. The preliminary data suggests that further investigation into its mechanisms of action is warranted. The experimental protocols and workflows provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related imidazole-containing molecules. Future studies should focus on validating the reported biological effects in various models, elucidating the specific molecular targets, and developing efficient and scalable synthetic routes.

References

An In-depth Technical Guide to the Discovery and History of Imidazolelactic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolelactic acid, a key metabolite in the alternative pathway of histidine metabolism, has garnered significant scientific interest due to its association with the inborn error of metabolism, histidinemia. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of imidazolelactic acid. It details the initial observations of its presence in biological fluids, its enzymatic formation, and its role as a diagnostic marker. This document consolidates quantitative data, outlines detailed experimental protocols for its analysis, and presents key metabolic pathways in a clear, visual format to serve as a valuable resource for researchers in metabolic diseases, diagnostics, and drug development.

Discovery and Early History

While a definitive first report of the isolation and characterization of imidazolelactic acid remains elusive in readily available literature, its presence and metabolic significance were recognized by the early 1950s. A seminal study in 1953 by Celander and Berg on the metabolism of various imidazole compounds, including imidazolelactic acid, in rats, indicates that the scientific community was already acquainted with this molecule[1].

The historical context of imidazolelactic acid is intrinsically linked to the discovery and understanding of histidinemia , an autosomal recessive metabolic disorder. In 1961 , H. Ghadimi and colleagues first described this condition, characterized by a deficiency in the enzyme histidase[2][3][4]. This enzymatic block prevents the normal conversion of histidine to urocanic acid, leading to the accumulation of histidine in the blood and its excretion, along with its alternative metabolites, in the urine[5][6]. One of these key metabolites identified in the urine of histidinemic patients was imidazolelactic acid, alongside imidazolepyruvic acid and imidazoleacetic acid[5]. The presence of imidazolepyruvic acid in the urine of these patients was notably responsible for a positive ferric chloride test, similar to that observed in phenylketonuria[5].

Subsequent research further solidified the role of imidazolelactic acid as a hallmark of histidinemia. By 1967, it was also identified as a normal, albeit variable, component of human urine, with studies noting its gradual appearance in the urine of individuals new to a specific geographical area, suggesting potential environmental or dietary influences on its excretion[7].

Biochemical Significance and Metabolic Pathways

Imidazolelactic acid is a product of an alternative pathway of histidine metabolism that becomes significant under conditions of histidase deficiency.

Normal Histidine Metabolism

Under normal physiological conditions, the primary catabolic pathway for L-histidine involves the non-oxidative deamination by the enzyme histidase (also known as histidine ammonia-lyase or HAL) to form trans-urocanic acid. This is the initial and rate-limiting step in the major pathway of histidine degradation.

Alternative Histidine Metabolism in Histidinemia

In individuals with histidinemia, the deficiency of histidase shunts L-histidine into an alternative metabolic route. This pathway is initiated by the transamination of L-histidine with pyruvate, a reaction catalyzed by histidine-pyruvate aminotransferase (also known as alanine-pyruvate aminotransferase)[8]. This enzymatic reaction yields imidazolepyruvic acid and L-alanine.

Subsequently, imidazolepyruvic acid is reduced to imidazolelactic acid by the action of lactate dehydrogenase (LDH) , utilizing NADH as a cofactor[8]. This reaction is analogous to the reduction of pyruvate to lactate.

The following diagram illustrates the normal and alternative metabolic pathways of histidine.

Quantitative Data

The accumulation of histidine and its metabolites is a key diagnostic feature of histidinemia. The following tables summarize relevant quantitative data.

| Analyte | Normal Range | Histidinemia Range | Units | Reference(s) |

| Plasma Histidine | 70-120 | 290-1,420 | µM | [5][9] |

| Urinary Histidine | Variable | Markedly Elevated | - | [5][6] |

| Urinary Imidazolepyruvic Acid | Not typically detected | Present in excessive amounts | - | [5] |

| Urinary Imidazolelactic Acid | Variable, low levels | Excreted in excessive amounts | - | [5] |

| Urinary Imidazoleacetic Acid | Variable | Excreted in excessive amounts | - | [5][7] |

| Urinary Nτ-methylhistamine | Lower | Higher | - | [7] |

Table 1: Concentration of Histidine and its Metabolites in Normal vs. Histidinemia Patients.

| Enzyme | Substrate | Km | Vmax | Reference(s) |

| Histidine-Pyruvate Aminotransferase | L-Histidine | - | - | [8] |

| Pyruvate | - | - | [8] | |

| Lactate Dehydrogenase | Pyruvate | 0.052 - 0.260 (species dependent) | - | [3] |

| Imidazolepyruvic Acid | Data not available | Data not available |

Experimental Protocols

Isolation of Imidazolelactic Acid from Urine (Conceptual Protocol based on historical methods)

This protocol is a conceptual representation based on early chromatographic techniques for the isolation of amino acid metabolites from urine.

-

Sample Preparation: Collect a 24-hour urine sample and store it at 4°C.

-

Initial Filtration: Filter the urine sample to remove any particulate matter.

-

Ion-Exchange Chromatography:

-

Prepare a cation-exchange chromatography column (e.g., Dowex 50).

-

Acidify the urine sample to a pH of approximately 2-3 with HCl.

-

Load the acidified urine onto the column.

-

Wash the column with deionized water to remove neutral and anionic compounds.

-

Elute the amino acids and other cationic compounds with a gradient of increasing ammonia concentration.

-

-

Paper Chromatography:

-

Concentrate the fractions containing imidazole compounds under reduced pressure.

-

Spot the concentrated fractions onto chromatography paper.

-

Develop the chromatogram using a suitable solvent system (e.g., butanol-acetic acid-water).

-

Visualize the spots using a reagent specific for imidazole compounds, such as diazotized sulfanilic acid (Pauly's reagent), which produces a characteristic color. Imidazolelactic acid will appear as a distinct spot.

-

-

Elution and Characterization:

-

Excise the spot corresponding to imidazolelactic acid.

-

Elute the compound from the paper using an appropriate solvent.

-

Further characterization can be performed using techniques like UV spectroscopy.

-

The following diagram outlines a general workflow for the isolation of imidazolelactic acid from a urine sample.

Quantification of Imidazolelactic Acid by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on modern analytical methods for the separation and quantification of organic acids in biological fluids.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Potassium phosphate monobasic (for buffer preparation).

-

Phosphoric acid (for pH adjustment).

-

Imidazolelactic acid standard.

-

-

Mobile Phase Preparation:

-

Prepare a 20 mM potassium phosphate buffer.

-

Adjust the pH to 2.5 with phosphoric acid.

-

The mobile phase can be an isocratic mixture of the phosphate buffer and acetonitrile (e.g., 95:5 v/v).

-

-

Sample Preparation:

-

Centrifuge the urine sample to remove particulates.

-

Dilute the supernatant 1:10 with the mobile phase.

-

Filter the diluted sample through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Injection volume: 20 µL.

-

Column temperature: 30°C.

-

UV detection wavelength: 210 nm.

-

-

Quantification:

-

Prepare a series of standard solutions of imidazolelactic acid of known concentrations.

-

Inject the standards to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared urine sample and determine the peak area for imidazolelactic acid.

-

Calculate the concentration of imidazolelactic acid in the urine sample using the calibration curve.

-

Spectroscopic Data

The following table summarizes the predicted spectroscopic data for imidazolelactic acid, which is crucial for its identification and characterization.

| Technique | Predicted Data | Source |

| ¹H NMR (100 MHz, D₂O) | δ 3.25 (dd, 1H), 3.40 (dd, 1H), 4.35 (dd, 1H), 7.10 (s, 1H), 7.80 (s, 1H) | [4] |

| ¹³C NMR (100 MHz, D₂O) | δ 40.5, 70.0, 120.0, 130.0, 138.0, 180.0 | [4] |

| Mass Spectrometry (Predicted LC-MS/MS, Positive QTOF) | 20V: m/z 157.06 (M+H)⁺, 111.04, 95.05, 81.0440V: m/z 157.06 (M+H)⁺, 111.04, 95.05, 81.04, 68.04 | [4] |

| FTIR (Predicted) | ~3400-2400 cm⁻¹: O-H stretch (carboxylic acid), N-H stretch~1720 cm⁻¹: C=O stretch (carboxylic acid)~1600-1450 cm⁻¹: C=C and C=N stretching (imidazole ring)~1200-1000 cm⁻¹: C-O stretch | General spectral data for similar compounds |

Table 3: Predicted Spectroscopic Data for Imidazolelactic Acid.

Conclusion

Imidazolelactic acid, a once obscure metabolite, rose to prominence with the discovery of histidinemia. Its history is a testament to the intricate nature of metabolic pathways and the importance of identifying and characterizing metabolites in understanding inborn errors of metabolism. The analytical techniques for its detection have evolved from paper chromatography to sophisticated HPLC and mass spectrometry methods, enabling precise quantification in clinical and research settings. This guide provides a foundational understanding of imidazolelactic acid, serving as a valuable resource for professionals in the fields of metabolic research, clinical diagnostics, and drug development who may encounter this important biomolecule in their work. Further research into the specific kinetics of the enzymes involved in its formation could provide deeper insights into the pathophysiology of histidinemia and potentially inform therapeutic strategies.

References

- 1. The metabolism of urocanic acid, imidazolelactic acid, and D-histidine in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine metabolism in patients with histidinemia: determination of urinary levels of histamine, N tau-methylhistamine, imidazole acetic acid, and its conjugate(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Imidazolelactic acid (HMDB0002320) [hmdb.ca]

- 5. PlumX [plu.mx]

- 6. Histidinemia. A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazole Lactic Acid—A Component of Normal Human Urine.∗ | Semantic Scholar [semanticscholar.org]

- 8. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. dokumen.pub [dokumen.pub]

An In-depth Technical Guide on the Natural Occurrence of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, also known as (S)-imidazole-4-lactic acid, is a naturally occurring metabolite derived from the essential amino acid L-histidine. This organic compound is found across various biological kingdoms, from microorganisms to plants and mammals, including humans. Its presence in human biological fluids such as urine and blood has prompted investigations into its physiological and pathological significance.[1] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence, biosynthesis, metabolism, and analytical methodologies for this compound. Furthermore, it explores its potential, though not yet fully elucidated, role in cellular signaling pathways.

Natural Occurrence

This compound has been identified in a diverse range of organisms. In humans, it is a normal constituent of urine, and its concentration can fluctuate under different physiological and pathological conditions.[1] For instance, urinary levels have been observed to increase during pregnancy and in individuals with folic acid or vitamin B12 deficiencies.[1] Histidine loading also leads to a transient increase in its excretion.[1] Beyond humans, this metabolite has been detected in various species, highlighting its conserved role in metabolism.

Table 1: Quantitative Data on the Occurrence of this compound

| Biological Source/Organism | Sample Type | Concentration/Abundance | Reference |

| Homo sapiens (Human) | Urine | Normal component, variable amounts. 3-fold increase during pregnancy. | [1] |

| Homo sapiens (Human) | Blood/Plasma | Detected but not quantified. | |

| Rattus norvegicus (Rat) | Tissues | Metabolite of histidine metabolism. | |

| Bifidobacterium breve | Culture Supernatant | Produced in co-culture with intestinal epithelial cells. | [2][3] |

| Phaseolus vulgaris (Common Bean) | Plant extracts | Presence reported. | |

| Escherichia coli | Metabolome | Identified as a metabolite. | |

| Saccharomyces cerevisiae | Metabolome | Identified as a metabolite. | |

| Drosophila melanogaster | Metabolome | Identified as a metabolite. |

Note: Specific quantitative concentration ranges are not widely available in the literature and vary significantly based on physiological conditions.

Biosynthesis and Metabolism

This compound is a product of L-histidine metabolism. The primary pathway involves the transamination of L-histidine to form imidazole-pyruvic acid. This reaction is catalyzed by a histidine-pyruvate aminotransferase. Subsequently, imidazole-pyruvic acid is reduced to this compound. In rat liver, this reduction is believed to be carried out by L-lactate dehydrogenase, demonstrating the integration of amino acid and carbohydrate metabolism pathways.

Caption: Biosynthetic pathway of this compound from L-histidine.

Experimental Protocols

The analysis of this compound in biological matrices typically involves chromatographic separation coupled with mass spectrometric detection. Below are detailed methodologies for its extraction and quantification.

Quantification in Human Urine and Plasma by LC-MS/MS

This protocol is adapted from general methods for the analysis of small polar molecules in biological fluids.

4.1.1. Sample Preparation

-

Urine:

-

Thaw frozen urine samples on ice.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Dilute the supernatant 1:10 (v/v) with a solution of 50% acetonitrile in water containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

Plasma:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (protein precipitation).

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C and transfer the supernatant to an autosampler vial.

-

4.1.2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of a standard.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Caption: General experimental workflow for the quantification of imidazolelactic acid by LC-MS/MS.

Quantification in Bacterial Culture Supernatant by HPLC-UV

This method is suitable for quantifying the production of this compound by bacteria such as Bifidobacterium breve.[2][3]

4.2.1. Sample Preparation

-

Culture the bacteria in a suitable growth medium.

-

Collect the culture at the desired time point.

-

Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

The filtered supernatant can be directly injected or diluted with the mobile phase if the concentration is expected to be high.

4.2.2. HPLC-UV Conditions

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a mixture of a buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector set at a wavelength where the imidazole ring shows absorbance (typically around 210-220 nm).

-

Injection Volume: 20 µL.

-

Quantification: Based on a standard curve prepared with a pure standard of this compound.

Potential Signaling Pathways

The direct involvement of this compound in specific signaling pathways is an area of ongoing research. However, its structural similarity to other signaling molecules and its origin from histidine metabolism suggest potential roles.

One area of interest is its potential to modulate oxidative stress. Studies in rat brain tissue have suggested that it may have dual effects, acting as an antioxidant at high concentrations and a pro-oxidant at lower concentrations. This could hypothetically be mediated through interactions with key regulators of the cellular stress response, such as the Nrf2-Keap1 pathway or MAP kinase pathways, though direct evidence is currently lacking. The imidazole moiety is also known to be involved in various biological signaling processes.

Caption: Hypothetical involvement of this compound in oxidative stress signaling.

Conclusion

This compound is a conserved metabolite with a widespread natural occurrence. While its role as an intermediate in histidine metabolism is established, its potential functions in cellular signaling and as a biomarker are still emerging fields of study. The development of robust and sensitive analytical methods, such as those detailed in this guide, is crucial for advancing our understanding of this intriguing molecule. Further research is warranted to elucidate its specific roles in health and disease, which could open new avenues for diagnostic and therapeutic applications.

References

- 1. Human Metabolome Database: Showing metabocard for Imidazolelactic acid (HMDB0002320) [hmdb.ca]

- 2. Comprehensive analysis of metabolites produced by co-cultivation of Bifidobacterium breve MCC1274 with human iPS-derived intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

Enzymatic Production of L-β-Imidazolelactic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-β-imidazolelactic acid, a metabolite of L-histidine, is a molecule of growing interest in pharmaceutical research. This technical guide provides a comprehensive overview of its enzymatic production, focusing on a two-step biocatalytic process. This process involves the conversion of L-histidine to imidazole-4-pyruvic acid, followed by the stereoselective reduction to L-β-imidazolelactic acid. This document details the enzymes involved, reaction pathways, experimental protocols, and analytical and purification methods, presenting a complete framework for the laboratory-scale synthesis of this valuable compound.

Introduction

L-β-imidazolelactic acid is a naturally occurring derivative of the amino acid L-histidine. Its biological roles are an active area of investigation, with potential implications in various physiological and pathological processes. The efficient and stereospecific synthesis of L-β-imidazolelactic acid is crucial for advancing this research. Enzymatic synthesis offers a powerful alternative to traditional chemical methods, providing high selectivity under mild reaction conditions. This guide outlines a robust enzymatic approach for the production of L-β-imidazolelactic acid, suitable for implementation in research and development settings.

Enzymatic Synthesis Pathway

The enzymatic production of L-β-imidazolelactic acid from L-histidine is primarily achieved through a two-step cascade reaction. The pathway involves an initial oxidative deamination of L-histidine to its corresponding α-keto acid, imidazole-4-pyruvic acid, which is then reduced to L-β-imidazolelactic acid. A crucial component of this system is the regeneration of the NADH cofactor required for the reduction step.

Step 1: Oxidative Deamination of L-Histidine

The first step involves the conversion of L-histidine to imidazole-4-pyruvic acid. This reaction can be catalyzed by an L-amino acid deaminase (L-AAD). L-AADs are flavin-containing enzymes that catalyze the oxidative deamination of L-amino acids.[1][2][3][4]

Step 2: Reduction of Imidazole-4-pyruvic Acid

The second step is the stereoselective reduction of the keto group of imidazole-4-pyruvic acid to a hydroxyl group, yielding L-β-imidazolelactic acid. This reaction is catalyzed by an L-lactate dehydrogenase (L-LDH), an NADH-dependent enzyme.[5][6]

Cofactor Regeneration

The reduction of imidazole-4-pyruvic acid by L-LDH requires the stoichiometric consumption of NADH. To make the process economically viable, in situ regeneration of NADH from NAD+ is essential. A commonly used and highly efficient system for this purpose is the oxidation of formate to carbon dioxide, catalyzed by formate dehydrogenase (FDH). This reaction is practically irreversible as the gaseous CO2 byproduct is easily removed from the reaction mixture.[7]

The overall enzymatic pathway can be visualized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic engineering of Bacillus subtilis for ethanol production: lactate dehydrogenase plays a key role in fermentative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactic acid separation and recovery from fermentation broth by ion-exchange resin: A review - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of (S)-Imidazolelactic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(S)-Imidazolelactic acid, a metabolite of the essential amino acid L-histidine, is a molecule of significant interest in various biological and pathological processes. Its accurate structural characterization is paramount for understanding its function and for its potential applications in drug development and diagnostics. This technical guide provides a comprehensive overview of the analytical techniques and methodologies required for the complete structural elucidation of (S)-imidazolelactic acid, including its absolute stereochemistry.

Molecular Structure and Properties

(S)-Imidazolelactic acid, systematically named (S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid, possesses the chemical formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . The molecule features a hydroxyl group, a carboxylic acid, and an imidazole ring, with a single chiral center at the C2 position of the propanoic acid chain, conferring it optical activity.

Workflow for Structural Elucidation of (S)-Imidazolelactic Acid

An In-depth Technical Guide to the Safety and Toxicity Profile of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with institutional and regulatory safety guidelines.

Executive Summary

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, also known as imidazolelactic acid, is a metabolite and structural analog of the amino acid L-histidine. Its presence in biological systems and potential applications in research and development necessitate a thorough understanding of its safety and toxicity profile. This guide provides a comprehensive overview of the known hazards associated with this compound, drawing upon available data and the toxicological profile of its core chemical moiety, imidazole. Due to a lack of specific quantitative toxicity studies on this compound, this document also details the standard experimental protocols required to fully characterize its toxicological properties.

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

| Hazard Class | Hazard Statement | GHS Code | Signal Word |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | Warning |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation | H335 | Warning |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |

Note: The H302 classification is reported by some but not all sources.

Precautionary Statements: Standard handling precautions for an irritant powder should be followed, including avoiding inhalation of dust, and preventing contact with skin and eyes by using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[1]

Toxicological Profile

A comprehensive review of publicly available toxicological literature reveals a significant data gap for this compound. No specific acute toxicity studies (e.g., LD50, LC50), repeat-dose toxicity studies, or studies on carcinogenicity, genotoxicity, and reproductive toxicity for this specific compound were identified. Therefore, to provide a preliminary assessment of potential hazards, the toxicological profile of the imidazole moiety is summarized below.

3.1 Acute Toxicity

No oral, dermal, or inhalation LD50/LC50 values are available for this compound. However, data for the parent imidazole ring provides an indication of its potential acute toxicity.

| Compound | Route | Species | LD50 | Reference |

| Imidazole | Oral | Rat | 220 - 970 mg/kg bw | [2] |

3.2 Skin and Eye Irritation

The GHS classification of this compound as a skin and eye irritant is consistent with the known properties of imidazole, which is classified as corrosive to the skin and capable of causing serious eye damage.[3] In vitro skin irritation studies have also classified imidazole as a severe irritant.[4]

3.3 Genotoxicity

No specific genotoxicity data for this compound was found. However, studies on imidazole and its primary metabolites have shown no evidence of mutagenicity in the Ames test or genotoxicity in the UDS (Unscheduled DNA Synthesis) assay.[5] This suggests that the imidazole core of the molecule is unlikely to be a mutagenic hazard.[5]

3.4 Carcinogenicity

There is no data to suggest that this compound is carcinogenic. Imidazole and its metabolites have not been identified as carcinogens by major regulatory bodies.[3]

3.5 Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound have been reported. It is noteworthy that some imidazole derivatives have been associated with reproductive toxicity.[6]

Experimental Protocols for Toxicological Assessment

To establish a comprehensive safety profile for this compound, a battery of standard toxicological tests should be conducted. The following sections detail the methodologies for key assays based on OECD guidelines.

4.1 Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with a small number of animals per step.

-

Principle: The method assigns a substance to a toxicity class based on the mortality and morbidity observed after sequential administration of fixed dose levels.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

The substance is administered by gavage to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of the first step determines the next step:

-

If mortality is observed in two or three animals, the substance is assigned to that toxicity class, and testing is stopped.

-

If one animal dies, the test is repeated with three more animals at the same dose.

-

If no animals die, the next higher dose level is administered to a new group of three animals.

-

-

-

Endpoint: Classification of the substance into a GHS acute toxicity category.

4.2 In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Skin irritation potential is predicted based on the reduction in cell viability following exposure.

-

Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

Tissues are incubated for a defined exposure period (e.g., 60 minutes).

-

After exposure, the tissues are rinsed and transferred to fresh medium for a post-incubation period (e.g., 42 hours).

-

Cell viability is assessed using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and measured spectrophotometrically.

-

-

Endpoint: A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.

4.3 Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7]

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[7][8] These bacteria cannot grow in a medium lacking the specific amino acid. The test measures the ability of a substance to cause reverse mutations (reversions), which restore the bacteria's ability to synthesize the required amino acid, allowing them to form colonies.[8]

-

Test System: At least five strains of bacteria are typically used, including those that detect base-pair substitutions (e.g., S. typhimurium TA100, TA1535) and frameshift mutations (e.g., S. typhimurium TA98, TA1537).

-

Procedure:

-

The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies on each plate is counted.

-

-

Endpoint: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control, for at least one tester strain.

4.4 In Vitro Micronucleus Test (OECD Guideline 487)

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

-

Principle: Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. They can result from chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity).

-

Test System: Mammalian cell lines (e.g., CHO, TK6) or primary human lymphocytes.

-

Procedure:

-

Cell cultures are exposed to the test substance at several concentrations, with and without S9 metabolic activation.

-

The exposure period is typically 3-6 hours, followed by a recovery period that allows for at least 1.5-2 normal cell cycles.

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.

-

Cells are harvested, fixed, and stained.

-

The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

-

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Metabolism and Potential Toxicological Pathways

The metabolism of this compound has not been extensively studied. However, research on related compounds provides some insight. Imidazolelactic acid is a known metabolite in rats and a normal component of human urine.[9][10] Its excretion can increase after a histidine load, indicating it is part of the histidine metabolism pathway.[10] The metabolism of the imidazole ring itself can proceed through oxidation to form hydantoin and hydantoic acid, which are then excreted.[2][4] These metabolites have been shown to be non-mutagenic.[5]

Conclusion and Recommendations

The available data indicates that this compound should be handled as a hazardous substance that can cause skin, eye, and respiratory irritation, and may be harmful if swallowed. While the imidazole core does not appear to be mutagenic, the lack of comprehensive toxicological data for the entire molecule necessitates a cautious approach.

For any application involving significant human exposure, it is strongly recommended that a full suite of toxicological studies be conducted to properly characterize the safety profile of this compound. This should include, at a minimum:

-

Acute toxicity testing (oral, dermal, inhalation).

-

In vitro genotoxicity screening (Ames test and micronucleus assay).

-

Skin and eye irritation/corrosion testing.

-

Repeat-dose toxicity studies to identify potential target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

Such data is critical for accurate risk assessment and ensuring the safety of researchers and end-users.

References

- 1. Genotoxic and aneugenic properties of an imidazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 3. oecd.org [oecd.org]

- 4. bgrci.de [bgrci.de]

- 5. Mutagenicity testing of imidazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. The metabolism of urocanic acid, imidazolelactic acid, and D-histidine in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for Imidazolelactic acid (HMDB0002320) [hmdb.ca]

Methodological & Application

Application Note: Quantification of (S)-Imidazolelactic Acid in Human Plasma using UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective method for the quantification of (S)-imidazolelactic acid in human plasma samples. The protocol employs a straightforward protein precipitation extraction procedure followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals engaged in metabolomics, clinical research, and pharmacokinetic studies where the quantification of (S)-imidazolelactic acid is of interest.

Introduction

(S)-Imidazolelactic acid is a metabolite in the histidine metabolism pathway.[1] Histidine is converted to imidazole-pyruvic acid, which is then reduced to form (S)-imidazolelactic acid.[1] Alterations in the levels of metabolites within this pathway may be indicative of certain metabolic disorders or disease states. Accurate and reliable quantification of (S)-imidazolelactic acid in biological matrices such as plasma is crucial for understanding its physiological and pathological roles. UPLC-MS/MS offers the high sensitivity and specificity required for the analysis of low-abundance endogenous metabolites in complex biological samples.

Experimental

Materials and Reagents

-

(S)-Imidazolelactic acid standard (Sigma-Aldrich or equivalent)

-

(S)-Imidazolelactic acid-¹³C₃,¹⁵N₂ labeled internal standard (IS) (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Acetonitrile, LC-MS grade (Fisher Scientific or equivalent)

-

Formic acid, LC-MS grade (Fisher Scientific or equivalent)

-

Water, LC-MS grade (Fisher Scientific or equivalent)

-

Human plasma (BioIVT or equivalent)

Sample Preparation

A protein precipitation method is utilized for the extraction of (S)-imidazolelactic acid from plasma samples.

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC I-Class or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (Waters) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Gradient Elution:

| Time (min) | %A | %B |

| 0.0 | 98 | 2 |

| 2.0 | 98 | 2 |

| 2.1 | 10 | 90 |

| 3.0 | 10 | 90 |

| 3.1 | 98 | 2 |

| 4.0 | 98 | 2 |

Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 500°C Desolvation Gas Flow: 1000 L/hr Cone Gas Flow: 150 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| (S)-Imidazolelactic acid | 157.1 | 111.1 | 20 | 15 |

| (S)-Imidazolelactic acid-IS | 162.1 | 116.1 | 20 | 15 |

Note: The MRM transitions provided are representative and should be optimized for the specific instrument used.

Results and Discussion

The described UPLC-MS/MS method provides a selective and sensitive approach for the quantification of (S)-imidazolelactic acid in human plasma. The chromatographic conditions ensure good peak shape and resolution from endogenous interferences.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The following tables summarize representative quantitative data for the validation of this assay.

Table 1: Calibration Curve for (S)-Imidazolelactic Acid

| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1 | 98.5 | 5.2 |

| 5 | 101.2 | 4.1 |

| 10 | 102.5 | 3.5 |

| 50 | 99.8 | 2.8 |

| 100 | 97.6 | 2.1 |

| 500 | 100.9 | 1.9 |

| 1000 | 101.5 | 1.5 |

| Calibration range: 1-1000 ng/mL, r² > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 103.2 | 7.5 | 101.8 |

| Low | 3 | 5.1 | 98.7 | 6.2 | 99.5 |

| Mid | 75 | 3.9 | 101.5 | 4.8 | 100.9 |

| High | 750 | 2.5 | 99.1 | 3.1 | 98.4 |

| Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of nominal value. |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.5 | 96.8 |

| High | 750 | 95.1 | 98.2 |

| Acceptance criteria: Consistent and reproducible recovery and minimal matrix effect. |

Visualizations

Caption: Metabolic pathway of (S)-imidazolelactic acid from histidine.

Caption: Workflow for plasma sample preparation and analysis.

Conclusion

The UPLC-MS/MS method described provides a robust and reliable tool for the quantitative analysis of (S)-imidazolelactic acid in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput applications in clinical and research settings. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid in Biological Matrices

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, also known as imidazolelactic acid, in biological matrices such as plasma and urine. Imidazolelactic acid is a metabolite of histidine and its quantification is relevant in various fields of biomedical research, including metabolic disorders. The protocol provides guidelines for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a polar organic compound derived from the metabolism of histidine.[1] Accurate and precise measurement of this analyte in biological fluids is crucial for understanding its physiological and pathological roles. LC-MS/MS offers the high sensitivity and specificity required for the reliable quantification of low-abundance metabolites in complex biological samples.[2] This document provides a comprehensive protocol for the analysis of imidazolelactic acid, catering to researchers, scientists, and professionals in drug development.

Experimental Protocols

Sample Preparation (Human Plasma)

A simple protein precipitation method is recommended for the extraction of imidazolelactic acid from plasma.

Materials:

-

Human plasma (collected in K2EDTA tubes)

-

Acetonitrile (LC-MS grade), chilled to -20°C

-

Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte)

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 14,000 x g and 4°C

-

Nitrogen evaporator (optional)

-

Reconstitution solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)

Procedure:

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]

-

Vortex the mixture for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C (optional, for concentration).

-

Reconstitute the dried extract in 100 µL of reconstitution solvent.

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Due to the polar nature of imidazolelactic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique. A reversed-phase method using a polar-embedded column can also be considered as an alternative.

HILIC Method:

| Parameter | Condition |

| Column | Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 95% B (0-1 min), linear ramp to 50% B (1-5 min), hold at 50% B (5-6 min), return to 95% B (6.1 min), re-equilibrate for 2 min. |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification.

MS Parameters (based on a closely related compound, imidazole propionate): [4]

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 150 L/hr |

MRM Transitions (Proposed):

The exact MRM transitions for this compound should be optimized by infusing a standard solution of the analyte. Based on its structure (MW: 156.14), the protonated precursor ion [M+H]+ is expected at m/z 157.1. Likely product ions would result from the loss of water (-18 Da) and/or the carboxylic acid group (-46 Da). The fragmentation of the imidazole ring can also yield characteristic product ions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 157.1 | To be determined | 50 | To be optimized |

| 157.1 | To be determined | 50 | To be optimized | |

| Internal Standard (IS) | To be determined | To be determined | 50 | To be optimized |